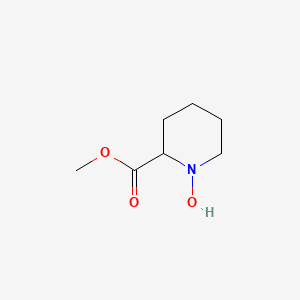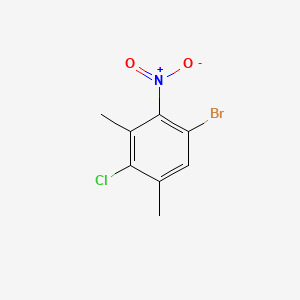
Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclobutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclobutyl)carbamate is an organic compound that features a cyclobutyl ring substituted with difluoromethyl and hydroxymethyl groups, and a benzyl carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclobutyl)carbamate typically involves multiple steps. One common approach is the cyclization of a suitable precursor to form the cyclobutyl ring, followed by the introduction of the difluoromethyl and hydroxymethyl groups. The final step involves the formation of the carbamate linkage with benzyl alcohol. Reaction conditions often include the use of strong bases or acids, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.
Reduction: The difluoromethyl group can be reduced to a monofluoromethyl or methyl group.
Substitution: The benzyl carbamate moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of benzyl (3,3-difluoro-1-(formyl)cyclobutyl)carbamate.
Reduction: Formation of benzyl (3-fluoro-1-(hydroxymethyl)cyclobutyl)carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclobutyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards its target. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction. The benzyl carbamate moiety can modulate the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclopropyl)carbamate
- Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclopentyl)carbamate
- Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclohexyl)carbamate
Uniqueness
Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclobutyl)carbamate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. The presence of the difluoromethyl group further enhances its chemical stability and biological activity.
Eigenschaften
Molekularformel |
C13H15F2NO3 |
|---|---|
Molekulargewicht |
271.26 g/mol |
IUPAC-Name |
benzyl N-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C13H15F2NO3/c14-13(15)7-12(8-13,9-17)16-11(18)19-6-10-4-2-1-3-5-10/h1-5,17H,6-9H2,(H,16,18) |
InChI-Schlüssel |
RFCHHUHQXDECJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(F)F)(CO)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate](/img/structure/B13501562.png)




![rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride](/img/structure/B13501587.png)



